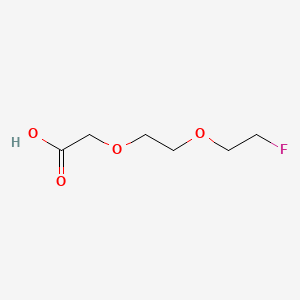

F-Peg2-cooh

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H11FO4 |

|---|---|

Peso molecular |

166.15 g/mol |

Nombre IUPAC |

2-[2-(2-fluoroethoxy)ethoxy]acetic acid |

InChI |

InChI=1S/C6H11FO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) |

Clave InChI |

GABLVLHZUWMWFE-UHFFFAOYSA-N |

SMILES canónico |

C(COCC(=O)O)OCCF |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG2-CH2COOH, a key building block in modern bioconjugation and drug development. This bifunctional linker, commonly known as Fmoc-8-amino-3,6-dioxaoctanoic acid or Fmoc-AEEA, plays a pivotal role in the synthesis of complex biomolecules, including therapeutic peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Identification

Fmoc-NH-PEG2-CH2COOH is characterized by a central hydrophilic diethylene glycol (PEG2) spacer, which imparts favorable solubility characteristics. One terminus of the molecule is a carboxylic acid (-COOH), while the other is a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, allowing for its removal under mild conditions to expose the amine for subsequent conjugation.

Systematic Name: 2-(2-(2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy)ethoxy)acetic acid

Common Synonyms: Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA

CAS Number: 166108-71-0

Molecular Formula: C₂₁H₂₃NO₆

Molecular Weight: 385.42 g/mol

Physicochemical Properties

The physicochemical properties of Fmoc-NH-PEG2-CH2COOH are crucial for its handling, storage, and application in various synthetic protocols. The presence of the PEG spacer enhances its solubility in a range of solvents.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 90-92 °C | [1] |

| Boiling Point | 631.4 ± 45.0 °C at 760 mmHg | [1][2] |

| Density | 1.3 ± 0.1 g/cm³ | [1][2] |

| pKa | 3.40 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Conditions | Store at -15°C to -20°C, under inert atmosphere | [2][3][4] |

Commercial Supplier Specifications

Fmoc-NH-PEG2-CH2COOH is commercially available from various suppliers. The purity of the compound is a critical factor for its successful application in sensitive synthetic procedures.

| Supplier | Purity | Reference |

| GL Biochem (Shanghai) Ltd. | 98.0% | [2] |

| DC Chemicals Limited | 98.0% | [2] |

| ShangHai DC Chemicals Co.,Ltd. | 98.9% | [5] |

| Chem-Impex | ≥ 99% (HPLC) | [6] |

| ChemScene | ≥97% | [7] |

| Creative Biolabs | >97.0% | [3] |

| Carl ROTH | ≥99,5 % | [8] |

Experimental Protocols

Synthesis of Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)

A common synthetic route to Fmoc-AEEA involves the protection of the amino group of 2-(2-aminoethoxy)ethanol, followed by chain extension and oxidation. A representative patent describes a method involving the reaction of Boc-diglycolamine with a halogenated tert-butyl ester, followed by hydrolysis and subsequent reaction with Fmoc-OSu. The final product is then purified by crystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NH-PEG2-CH2COOH is widely used as a hydrophilic linker in SPPS to improve the solubility and pharmacokinetic properties of peptides.[3][9]

Protocol for Incorporating Fmoc-AEEA into a Peptide Sequence:

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[10]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin by treating it with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps of 5 and 10 minutes.[11]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

-

Amino Acid Activation: Activate the carboxylic acid of Fmoc-NH-PEG2-CH2COOH using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.[11]

-

Coupling: Add the activated Fmoc-AEEA solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, activation, and coupling steps for subsequent amino acids to elongate the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.[10]

High-Performance Liquid Chromatography (HPLC) Purification

Purification of the crude peptide containing the Fmoc-AEEA linker is typically performed by reverse-phase HPLC (RP-HPLC).

General HPLC Protocol:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a defined time period is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV absorbance is monitored, typically at 220 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the desired peptide peak are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

Applications and Workflows

Fmoc-NH-PEG2-CH2COOH is a versatile tool in the development of complex therapeutics and research probes. Its bifunctional nature allows it to act as a bridge between different molecular entities.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-AEEA can be incorporated as a spacer to improve the solubility and pharmacokinetic profile of synthetic peptides.[3]

Caption: Workflow for incorporating Fmoc-AEEA in SPPS.

Antibody-Drug Conjugates (ADCs)

Fmoc-AEEA serves as a hydrophilic linker in the construction of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The linker's properties can influence the stability, solubility, and efficacy of the ADC.[5][12][13]

Caption: General workflow for ADC synthesis using Fmoc-AEEA.

Proteolysis-Targeting Chimeras (PROTACs)

In PROTAC technology, Fmoc-AEEA can be used to synthesize the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The nature of the linker is critical for the ternary complex formation and subsequent target protein degradation.[12][13]

Caption: Role of Fmoc-AEEA in PROTAC development.

References

- 1. Fmoc-AEEA CAS No.166108-71-0 [apnbiotech.com]

- 2. echemi.com [echemi.com]

- 3. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | CAS#:166108-71-0 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. Fmoc-8-Amino-3,6-dioxaoctanoic acid, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

The Crucial Role of F-Peg2-COOH in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. This guide provides an in-depth technical examination of the role of a specific PEG linker building block, Fmoc-NH-PEG2-COOH (referred to hereafter as F-Peg2-COOH), in the design and function of PROTACs.

The Core Function of the PEG Linker

The linker component of a PROTAC is far from a passive spacer; it actively modulates the molecule's physicochemical and pharmacological properties. PEG linkers, characterized by their repeating ethylene (B1197577) glycol units, offer a unique combination of flexibility and hydrophilicity.[1] This is particularly advantageous in PROTAC design, where the conjugation of two often large and hydrophobic ligands can result in molecules with poor solubility and limited cell permeability, a challenge often referred to as falling "beyond the Rule of Five".[2][3]

The this compound building block provides a short, flexible, and hydrophilic two-unit PEG chain. Its key contributions to PROTAC design are:

-

Enhanced Solubility : The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the PROTAC molecule.[1] This is crucial for improving formulation, bioavailability, and overall drug-like properties.

-

Modulated Cell Permeability : The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of PEG can be a barrier to passive diffusion across the lipophilic cell membrane, PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that is more amenable to cellular uptake.[1] The optimal length of the PEG linker must be determined empirically for each PROTAC system.

-

Optimal Ternary Complex Formation : The length and flexibility of the linker are paramount for achieving a productive ternary complex geometry.[4] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long might lead to unproductive binding modes and instability. The defined length of the PEG2 linker provides a specific spatial arrangement that can be systematically compared against other linker lengths (e.g., PEG4, PEG6) to find the optimal distance for efficient ubiquitination.[5]

This compound in PROTAC Synthesis

This compound is a versatile building block for PROTAC synthesis. The "F" refers to the Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the amine, while the "COOH" represents the terminal carboxylic acid. This bifunctional nature allows for sequential, controlled conjugation reactions.

Typically, the carboxylic acid end is first coupled to an amine-containing warhead (POI ligand) or E3 ligase ligand using standard amide bond formation chemistry. Following this, the Fmoc group is removed under basic conditions to expose the free amine, which is then coupled to the carboxylic acid of the second ligand, completing the PROTAC synthesis.

Quantitative Data on Linker Performance

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The choice of linker length and composition has a profound impact on these parameters. The following tables summarize representative data from the literature, comparing the performance of PROTACs with varying linker types and lengths, including those with PEG motifs.

Table 1: Impact of Linker Length on Degradation of Tank-Binding Kinase 1 (TBK1) [5]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation observed | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Comparative Degradation Potency of BRD4-Targeting PROTACs [2][4]

| PROTAC | E3 Ligase Recruited | Linker Composition | Cell Line | DC50 | Dmax |

| MZ1 | VHL | PEG-based | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |

| ARV-825 | CRBN | PEG-based | Burkitt's Lymphoma | < 1 nM | Not Reported |

| dBET6 | CRBN | PEG-based | H661 | >5 µM (with 1-2 PEG units) | - |

| dBET6 | CRBN | PEG-based | H661 | <0.5 µM (with 0, 4-5 PEG units) | - |

Note: The data in these tables are compiled from different studies and are intended to be illustrative of the principles of linker optimization. Direct comparison between different PROTACs should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for the key experimental procedures.

Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes a general two-step process for synthesizing a PROTAC using this compound.

Step 1: Coupling of this compound to the First Ligand (Ligand-A-NH2)

-

Reagents and Materials :

-

Ligand-A-NH2 (E3 ligase ligand or POI warhead with an amine handle)

-

Fmoc-NH-PEG2-COOH

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure :

-

Dissolve Fmoc-NH-PEG2-COOH (1.0 eq), the coupling reagent (1.1 eq), and the organic base (2.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add Ligand-A-NH2 (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the intermediate product (Fmoc-NH-PEG2-Ligand-A) by flash column chromatography.

-

Step 2: Fmoc Deprotection and Coupling to the Second Ligand (Ligand-B-COOH)

-

Reagents and Materials :

-

Fmoc-NH-PEG2-Ligand-A (from Step 1)

-

20% Piperidine (B6355638) in DMF

-

Ligand-B-COOH (the second ligand with a carboxylic acid handle)

-

Coupling reagents and solvent as in Step 1.

-

-

Procedure :

-

Dissolve the purified intermediate from Step 1 in 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes to remove the Fmoc group. Monitor deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove piperidine. The resulting crude amine (H2N-PEG2-Ligand-A) is often used directly in the next step.

-

In a separate flask, pre-activate Ligand-B-COOH (1.0 eq) with a coupling reagent (1.1 eq) and an organic base (2.0 eq) in an anhydrous solvent for 15-30 minutes.

-

Add the crude amine dissolved in a minimal amount of anhydrous solvent to the activated Ligand-B-COOH solution.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Work up and purify the final PROTAC product as described in Step 1. Final purification is often achieved using preparative HPLC.

-

Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

-

Materials :

-

Cell line of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

-

Procedure :

-

Cell Treatment : Plate cells at an appropriate density in multi-well plates. Allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer on ice.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Transfer : Denature the protein lysates with Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting :

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis :

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probe the membrane with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.

-

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of PROTAC design and evaluation.

References

- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

Introduction to Heterobifunctional Polyethylene Glycol (PEG) Linkers

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are specialized chemical tools essential for the precise covalent linkage of two different molecular entities.[1] These linkers are characterized by a flexible, water-soluble polyethylene glycol chain with distinct reactive functional groups at each terminus.[1][2] This dual-reactivity allows for the sequential and controlled conjugation of different molecules, such as a therapeutic drug to a targeting antibody, making them indispensable in the fields of drug delivery, diagnostics, and proteomics.[2][3]

The PEG component is not merely a spacer; it imparts several highly beneficial properties to the resulting bioconjugate. These include enhanced hydrophilicity, improved stability in biological fluids, a longer circulation half-life, and reduced immunogenicity.[1][4] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is critical for optimizing biological activity and steric hindrance.[2][]

Core Properties and Advantages

The integration of a PEG spacer into bioconjugation strategies confers multiple advantages that address common challenges in drug development.[6]

-

Enhanced Solubility and Stability : The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs or proteins in aqueous environments, reducing the risk of aggregation.[2][7] This property is crucial for the formulation and delivery of many therapeutic agents. The PEG chain also forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation.[8]

-

Reduced Immunogenicity and Antigenicity : PEGylation, the process of attaching PEG chains, can mask the epitopes of a protein or drug, preventing its recognition by the immune system.[2][4] This "stealth" effect reduces the potential for an immune response and subsequent rapid clearance of the therapeutic agent.[2]

-

Improved Pharmacokinetics : By increasing the hydrodynamic size of the conjugate, PEGylation reduces renal clearance, leading to a significantly longer circulation half-life in the bloodstream.[8][9] This allows for less frequent dosing and sustained therapeutic effect.

-

Precise Spatiotemporal Control : The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules.[6] This is critical in applications like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where optimal spacing is necessary for biological function.[6]

-

Biocompatibility : PEG is a non-toxic and biocompatible polymer that is approved by the FDA for various biomedical applications, ensuring the safety of the final conjugate.[6][9][10]

Caption: Core advantages conferred by heterobifunctional PEG linkers in bioconjugation.

Types of Heterobifunctional PEG Linkers

The versatility of these linkers stems from the wide array of reactive functional groups that can be placed at their termini. The choice of functional groups is dictated by the available reactive sites on the target molecules (e.g., primary amines on lysine (B10760008) residues or sulfhydryl groups on cysteine residues).[1][11]

Data Presentation: Common Functional Groups and Their Targets

| Functional Group | Target Moiety | Resulting Bond | Typical Reaction pH |

| Amine-Reactive | |||

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0[12][13] |

| Thiol-Reactive | |||

| Maleimide (B117702) | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5[12][13] |

| Orthopyridyl Disulfide (OPSS) | Sulfhydryl (-SH) | Disulfide (Cleavable) | 4.0 - 5.0 |

| Bioorthogonal Groups | |||

| Azide (B81097) (-N₃) | Alkyne or Cyclooctyne (DBCO) | Triazole | Physiological pH |

| Alkyne | Azide (-N₃) | Triazole | Physiological pH |

| Carboxyl-Reactive | |||

| Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide (with activator) | 4.5 - 5.5 |

| Carbonyl-Reactive | |||

| Hydrazide | Aldehyde / Ketone | Hydrazone | 4.0 - 6.0 |

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in designing advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and PROTACs.[6]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[2] The linker is a critical component that connects the drug payload to the antibody. Heterobifunctional PEG linkers are ideal for this application as they:

-

Improve the solubility and stability of the ADC, preventing aggregation, even with a high drug-to-antibody ratio (DAR).[6]

-

Enable site-specific conjugation, leading to more homogeneous and well-defined ADC products.[2]

-

Provide sufficient spacing between the antibody and the drug, minimizing interference with the antibody's ability to bind to its target antigen.[2][14]

Caption: Schematic of an ADC using a heterobifunctional PEG linker.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[6] A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The PEG linker in a PROTAC is crucial for providing the necessary length and flexibility to allow the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for inducing protein degradation.[6][15]

Quantitative Data Summary

The physical properties of heterobifunctional PEG linkers can be precisely tailored by varying the number of ethylene (B1197577) glycol units.

Data Presentation: Representative Heterobifunctional PEG Linkers

| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG₄-Maleimide | NHS Ester | Maleimide | 513.48 | 25.7 |

| NHS-PEG₈-Maleimide | NHS Ester | Maleimide | 689.70 | 39.5 |

| NHS-PEG₁₂-Maleimide | NHS Ester | Maleimide | 865.91 | 53.3 |

| Azide-PEG₄-NHS Ester | Azide | NHS Ester | 416.40 | 24.3 |

| DBCO-PEG₄-NHS Ester | DBCO | NHS Ester | 694.73 | 24.3 |

| Amine-PEG₄-Carboxylic Acid | Amine | Carboxylic Acid | 237.27 | 17.6 |

Note: Data are representative and may vary slightly between manufacturers.

Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers.

Protocol 1: Two-Step Amine-to-Thiol Protein Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule containing a free sulfhydryl group (Molecule-SH).[1][13]

Materials:

-

NHS-Ester-PEGn-Maleimide linker (e.g., SM(PEG)n)

-

Protein-NH₂ (e.g., an antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Molecule-SH (e.g., a thiol-containing peptide or drug)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare Linker Stock Solution:

-

Step 1: Reaction of Linker with Protein-NH₂:

-

Dissolve the Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL.

-

Add the linker stock solution to the protein solution to achieve a 10- to 20-fold molar excess of linker over the protein.[13]

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Purification of Maleimide-Activated Protein:

-

Remove the excess, unreacted linker immediately using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2). This step is crucial to prevent hydrolysis of the maleimide group.

-

-

Step 2: Reaction with Molecule-SH:

-

Immediately add the thiol-containing Molecule-SH to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol molecule over the protein is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC) or dialysis, to remove any unreacted Molecule-SH and other reaction byproducts.

-

Caption: Experimental workflow for a two-step protein conjugation reaction.

Protocol 2: Strain-Promoted Alkyne-Azide "Click Chemistry" using DBCO-PEG-NHS Ester

This protocol describes the conjugation of a protein (labeled with DBCO) to an azide-containing molecule.[1]

Materials:

-

DBCO-PEGn-NHS Ester linker

-

Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Azide-containing molecule

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Prepare Linker Stock Solution:

-

Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.[1]

-

-

Step 1: Labeling Protein-NH₂ with DBCO:

-

To the protein solution (1-5 mg/mL in PBS, pH 7.4-8.0), add the linker stock solution to achieve a 5- to 10-fold molar excess.

-

Incubate for 30-60 minutes at room temperature.

-

Quench the reaction by adding a small amount of Quenching Buffer to react with any unreacted NHS ester.[1]

-

-

Purification of DBCO-Labeled Protein:

-

Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.[1]

-

-

Step 2: Click Reaction with Azide Molecule:

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.[1]

-

The reaction is typically complete within 1-4 hours at room temperature but can be left overnight at 4°C. No catalyst is required.

-

-

Final Purification:

-

Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.[1]

-

Characterization of PEGylated Conjugates

After synthesis, it is critical to characterize the conjugate to confirm successful PEGylation, determine purity, and assess stability.[17]

| Technique | Purpose | Information Obtained |

| SDS-PAGE | Purity Assessment | Visual confirmation of increased molecular weight compared to the unconjugated protein. |

| Size Exclusion Chromatography (SEC) | Purity & Aggregation | Separation of the conjugate from unreacted components; detection of aggregates. |

| Mass Spectrometry (MALDI-TOF, LC-MS) | Identity & Heterogeneity | Precise mass determination of the conjugate, confirmation of PEG attachment, and assessment of the degree of PEGylation (e.g., number of PEG chains per protein).[18][19] |

| Peptide Mapping | Site of Conjugation | Identification of the specific amino acid residues where the PEG linker is attached after enzymatic digestion of the protein.[20] |

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have revolutionized the field of bioconjugation.[6] Their ability to improve the physicochemical and pharmacokinetic properties of therapeutic molecules makes them fundamental components in the development of next-generation drugs, including ADCs and PROTACs.[2][6] The continued innovation in linker chemistry, including the development of cleavable and multi-arm PEG linkers, promises to further expand their applications and impact on medicine and research.[20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. nbinno.com [nbinno.com]

- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. purepeg.com [purepeg.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. chempep.com [chempep.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

An In-depth Technical Guide on Folate-PEG-COOH Applications in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Folate-Polyethylene Glycol-Carboxylic acid (Folate-PEG-COOH) in targeted drug delivery systems. By leveraging the overexpression of folate receptors on the surface of many cancer cells, Folate-PEG-COOH serves as a critical targeting ligand, enabling the selective delivery of therapeutic payloads to tumor tissues while minimizing off-target effects. This document details the underlying biological mechanisms, experimental methodologies, and key quantitative data to facilitate the design and development of novel folate-targeted nanomedicines.

Core Principles of Folate-Targeted Drug Delivery

Folate, an essential B vitamin, is crucial for cell growth and division. Its cellular uptake is primarily mediated by the folate receptor (FR), a glycosylphosphatidylinositol (GPI)-anchored protein.[1][2] Many cancer cells, particularly those of epithelial origin, exhibit a significant upregulation of FR expression to meet their increased demand for folate during rapid proliferation.[3][4] This differential expression between cancerous and healthy tissues provides a molecular basis for targeted therapy.[5]

Folate-PEG-COOH is a heterobifunctional linker that capitalizes on this biological feature. It consists of three key components:

-

Folic Acid: The targeting moiety that binds with high affinity to the folate receptor.[6]

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer spacer that enhances the solubility, stability, and circulation half-life of the drug delivery system while reducing immunogenicity.[7][8]

-

Carboxylic Acid (-COOH): A reactive functional group that allows for the covalent conjugation of the linker to various drug molecules or nanocarriers.[9][10]

The general mechanism of action involves the binding of the folate-conjugated nanocarrier to the folate receptor on the cancer cell surface, followed by internalization via receptor-mediated endocytosis.[11][12] Once inside the cell, the therapeutic payload is released, exerting its cytotoxic effect.

Quantitative Data on Folate-PEG-COOH Based Nanoparticles

The physicochemical properties of folate-targeted nanoparticles are critical determinants of their in vivo performance. The following tables summarize key quantitative data from various studies on drug-loaded nanoparticles functionalized with Folate-PEG-COOH.

| Nanoparticle System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| PLGA-PEG-FA | Genistein | 125.41 ± 3.11 | - | - | - | [13] |

| Zein-FA | Paclitaxel | 189.0 ± 2.5 | Negative | - | - | [14] |

| DOX-hyd-PEG-FA | Doxorubicin | - | - | - | - | [15] |

| PAMAM Dendrimer-PEG-FA | 5-Fluorouracil | - | - | ~31 | - | [16] |

| DPLA-co-PEG-FA | Letrozole | 241.3 | - | - | - | [17] |

Table 1: Physicochemical Characterization of Folate-Targeted Nanoparticles

| Cell Line | Nanoparticle System | Drug | IC50 (µg/mL) of Targeted NP | IC50 (µg/mL) of Non-Targeted NP | IC50 (µg/mL) of Free Drug | Reference |

| SKOV-3 (Ovarian Cancer) | PLGA-PEG-FA | Genistein | 11.98 | 23.43 (PLGA-PEG) | 51.48 | [13] |

| MCF-7 (Breast Cancer) | SLN-PEG4000-FA | Paclitaxel | 331.29 nM | - | - | [18] |

Table 2: In Vitro Cytotoxicity of Folate-Targeted Nanoparticles

Experimental Protocols

This section provides detailed methodologies for the synthesis of Folate-PEG-COOH and the formulation of targeted nanoparticles.

3.1. Synthesis of Folate-PEG-COOH

This protocol describes a common method for synthesizing Folate-PEG-COOH via carbodiimide (B86325) chemistry.

Materials:

-

Folic Acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-PEG-Carboxylic Acid (NH2-PEG-COOH)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Dialysis membrane (MWCO 1000 Da)

-

Deionized water

Procedure:

-

Activation of Folic Acid: Dissolve Folic Acid (1.5 g), DCC (0.65 g), and NHS (1 g) in anhydrous DMSO (20 mL).[14]

-

Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere with constant stirring.[14]

-

Conjugation to PEG: In a separate flask, dissolve NH2-PEG-COOH (0.65 g) in anhydrous DMSO (5 mL).[14]

-

Add the NH2-PEG-COOH solution to the activated folic acid mixture.[14]

-

Let the conjugation reaction proceed for 5 hours at room temperature under a nitrogen atmosphere.[14]

-

Purification:

-

Lyophilization: Freeze-dry the purified solution to obtain Folate-PEG-COOH as a yellowish powder.[19]

-

Characterization: Confirm the synthesis and purity using FTIR, 1H NMR, and UV-Vis spectroscopy.[14][19]

3.2. Formulation of Folate-Targeted Nanoparticles

This protocol outlines the nanoprecipitation method for formulating drug-loaded, folate-targeted nanoparticles.

Materials:

-

Folate-PEG-PLGA copolymer (or other suitable polymer)

-

Drug of choice (e.g., Paclitaxel)

-

Organic solvent (e.g., Acetone, Acetonitrile)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve the Folate-PEG-PLGA copolymer and the therapeutic drug in the chosen organic solvent.[13]

-

Nanoprecipitation: Add the organic phase dropwise into deionized water under constant stirring. The volume ratio of the organic to the aqueous phase should be optimized for desired particle size.

-

Solvent Evaporation: Continue stirring the solution for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

-

Purification:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step multiple times to remove any unencapsulated drug and excess reagents.

-

-

Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a suitable cryoprotectant.

-

Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and encapsulation efficiency.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate critical pathways and workflows in folate-targeted drug delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate Receptor Alpha—A Novel Approach to Cancer Therapy [mdpi.com]

- 5. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Folic acid PEG acid, Folate-PEG-COOH [nanocs.net]

- 10. Folate-PEG-COOH - CD Bioparticles [cd-bioparticles.net]

- 11. Targeting of nanoparticles: folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Folate targeting - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular Uptake and Antitumor Activity of DOX-hyd-PEG-FA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ijcrt.org [ijcrt.org]

- 19. 2.2. Synthesis and Characterization of Folate-PEG [bio-protocol.org]

An In-depth Technical Guide to Peptide Modification with F-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and techniques for utilizing F-PEG2-COOH in peptide modification. This compound is a heterobifunctional linker composed of a short, discrete polyethylene (B3416737) glycol (PEG) chain (n=2) flanked by a fluorine atom and a terminal carboxylic acid. This reagent is instrumental in the fields of bioconjugation and drug development for enhancing the therapeutic properties of peptides. The incorporation of a PEG linker can improve a peptide's solubility, stability, and pharmacokinetic profile.[1] This guide will detail the chemical basis of this compound reactivity, provide step-by-step experimental protocols, present quantitative data for reaction optimization, and illustrate relevant workflows and biological pathways.

Core Concepts of this compound in Peptide Modification

This compound serves as a valuable tool for introducing a hydrophilic spacer into peptide structures. The key to its utility lies in the terminal carboxylic acid (-COOH) group, which can be chemically activated to form a stable amide bond with primary amine groups present on a peptide.[2] These primary amines are typically found at the N-terminus of the peptide or on the side chain of lysine (B10760008) residues.

The modification process, often referred to as PEGylation, offers several advantages for therapeutic peptides:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions.[1]

-

Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated peptide can reduce renal clearance, thereby extending its circulation half-life in the body.[3]

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, potentially reducing its immunogenicity.[4]

-

Increased Stability: PEGylation can protect the peptide from proteolytic degradation by sterically hindering the approach of proteases.[3]

The fluorine atom on the this compound molecule can be utilized for various purposes, including as a label for ¹⁹F NMR spectroscopy or to subtly modulate the electronic properties of the linker.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in modifying a peptide with this compound, from the initial coupling reaction to the final characterization of the conjugate.

Activation of this compound and Coupling to a Peptide

The carboxylic acid of this compound must be activated to facilitate its reaction with the primary amines of the peptide. A common and efficient method for this activation is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Materials:

-

This compound

-

Peptide with a primary amine (N-terminus or lysine side chain)

-

HATU

-

DIPEA

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply (optional, for sensitive peptides)

Procedure:

-

Preparation: Ensure all glassware is dry and, if necessary, the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent side reactions with moisture.

-

Dissolution of Reagents:

-

Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL.

-

In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide) and HATU (1.45 equivalents) in anhydrous DMF.

-

-

Activation: Add DIPEA (3.0 equivalents) to the this compound and HATU solution. Allow the activation to proceed for 15-20 minutes at room temperature.

-

Coupling Reaction: Add the activated this compound solution to the peptide solution.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by analytical RP-HPLC or LC-MS.

-

Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris buffer.

Purification of the this compound Modified Peptide

Purification of the PEGylated peptide from unreacted starting materials and side products is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude reaction mixture containing the this compound modified peptide

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Fraction collector

-

Lyophilizer

Procedure:

-

Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA and filter it through a 0.45 µm syringe filter.

-

HPLC Method:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the prepared sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

-

Fraction Collection: Collect fractions corresponding to the major peak that elutes at a different retention time than the unmodified peptide.

-

Analysis: Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired this compound modified peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Characterization of the this compound Modified Peptide

The successful modification of the peptide with this compound should be confirmed by mass spectrometry.

Materials:

-

Purified this compound modified peptide

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Appropriate matrix (for MALDI-TOF) and solvents

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Mass Spectrometry Analysis:

-

Acquire the mass spectrum of the modified peptide.

-

Calculate the expected molecular weight of the this compound modified peptide. The molecular weight of this compound is 166.15 g/mol . The conjugation reaction involves the formation of an amide bond with the loss of one molecule of water (18.02 g/mol ). Therefore, the expected mass increase upon modification is 148.13 Da.

-

Compare the observed molecular weight with the calculated molecular weight to confirm the successful conjugation.

-

Quantitative Data

The efficiency of peptide modification reactions can be influenced by various factors including the stoichiometry of reagents, reaction time, and the nature of the peptide itself. The following table summarizes representative quantitative data for the modification of peptides with carboxyl-containing molecules, illustrating the high efficiency achievable under optimized conditions.

| Peptide | Modifying Agent | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| HER2 pep | FITC–CBT | - | DIPEA | DMF | 1 | 88 | [5] |

| c[RGDyK(C)] | FITC–CBT | - | DIPEA | DMF | 1 | 82 | [5] |

Note: The data presented is for a similar coupling strategy involving a carboxylic acid-containing fluorescent dye and a peptide. While not specific to this compound, it demonstrates the high yields attainable with optimized protocols.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of an this compound modified peptide.

Caption: Workflow for this compound Peptide Modification.

Signaling Pathway Example: Modulation of GPCR Signaling

PEGylation can alter the way a peptide interacts with its receptor, potentially leading to biased signaling. For example, modification of a peptide agonist for a G protein-coupled receptor (GPCR) can influence its ability to recruit G proteins versus β-arrestins, thereby biasing the downstream signaling pathway.

The diagram below illustrates a hypothetical scenario where an unmodified peptide agonist activates both G protein-dependent and β-arrestin-dependent signaling pathways, while the this compound modified version shows a bias towards G protein signaling due to steric hindrance of the PEG moiety interfering with β-arrestin recruitment.

Caption: Biased GPCR signaling by a PEGylated peptide.

Conclusion

This compound is a versatile and effective reagent for the modification of peptides. The protocols and concepts outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement PEGylation strategies. Careful optimization of reaction conditions, coupled with robust purification and characterization techniques, is essential for obtaining high-quality this compound modified peptides with enhanced therapeutic potential. The ability of PEGylation to modulate the biological activity of peptides, as exemplified by biased GPCR signaling, highlights the importance of this technique in modern drug design and discovery.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. bachem.com [bachem.com]

- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to F-PEG2-COOH for Nanoparticle Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of F-PEG2-COOH, a heterobifunctional linker, and its application in the surface functionalization of nanoparticles. This guide details the structure and properties of this compound, provides quantitative data on the effects of its use, presents detailed experimental protocols for nanoparticle conjugation, and explores the signaling pathways potentially influenced by these functionalized nanoparticles.

Introduction to this compound

This compound, more formally known as Fmoc-NH-PEG2-COOH, is a versatile crosslinking reagent utilized in bioconjugation and nanotechnology.[1][2] Its structure features three key components:

-

Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the terminal amine. This allows for controlled, sequential conjugation reactions.[1]

-

PEG (Polyethylene glycol) spacer: A two-unit ethylene (B1197577) glycol spacer that is hydrophilic, biocompatible, and can reduce non-specific protein adsorption, thereby increasing the in vivo circulation time of nanoparticles.[3][4]

-

COOH (Carboxylic acid) group: A terminal functional group that can be activated to react with primary amines on nanoparticle surfaces or other molecules to form stable amide bonds.[2][]

The combination of these features makes Fmoc-NH-PEG2-COOH an ideal candidate for the surface modification of a wide range of nanoparticles, including those based on gold, iron oxide, lipids (liposomes), and quantum dots.[3][6][7][8] Such functionalization is a critical step in the development of nanomaterials for biomedical applications like drug delivery, medical imaging, and diagnostics.[9][10]

Physicochemical Properties and Data

The functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize key quantitative data derived from studies on PEGylated nanoparticles.

| Property | Value | Reference |

| Molecular Formula | C22H25NO6 | [1] |

| Molecular Weight | 399.44 g/mol | [1] |

| CAS Number | 872679-70-4 | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | -5°C, dry and protected from sunlight | [1] |

Caption: Chemical and Physical Properties of Fmoc-NH-PEG2-COOH.

| Parameter | Before Functionalization | After Functionalization with PEG-COOH | Nanoparticle Type | Reference |

| Hydrodynamic Diameter | ~115.3 ± 5.1 nm | ~120.9 ± 6.9 nm | PLGA | [11] |

| Hydrodynamic Diameter | ~130 ± 0.5 nm | ~129 ± 15.5 nm | PLGA in THF | [11] |

| Hydrodynamic Diameter | ~20 nm | ~20-40 nm | Gold | [12] |

| Zeta Potential | - | Highly Stable in Aqueous Solution | Magnetic | [13] |

| Drug Loading | - | Higher for PEGylated Nanoparticles | Gold | [14] |

Caption: Impact of PEG-COOH Functionalization on Nanoparticle Properties.

Experimental Protocols

The following are detailed methodologies for the functionalization of different nanoparticle types with carboxyl-terminated PEG linkers like this compound. The general principle involves the activation of the carboxylic acid group using carbodiimide (B86325) chemistry (EDC/NHS) to facilitate covalent bond formation with amine groups on the nanoparticle surface.

Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs)

This protocol describes the conjugation of a PEG-COOH linker to IONPs that have been surface-modified to present amine groups.

Materials:

-

Amine-functionalized IONPs

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS)

-

Magnetic separator

Protocol:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF. A typical molar ratio is 1:1.5:1.5.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl ester of the PEG linker.

-

-

Conjugation to Amine-Functionalized IONPs:

-

Disperse the amine-functionalized IONPs in anhydrous DMF.

-

Add the activated this compound solution to the IONP dispersion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Purification:

-

Collect the functionalized IONPs using a strong magnet.

-

Wash the nanoparticles three times with DMF to remove unreacted reagents.

-

Wash the nanoparticles three times with DI water or PBS.

-

Resuspend the final product in a suitable buffer for storage and characterization.[3]

-

Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the modification of citrate-stabilized AuNPs. It requires a preliminary step to introduce a thiol group to the this compound linker for stable attachment to the gold surface.

Materials:

-

Citrate-stabilized AuNP solution

-

This compound

-

3-mercaptopropionic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Centrifuge

Protocol:

-

Thiolation of this compound:

-

Dissolve this compound and 3-mercaptopropionic acid in anhydrous DCM.

-

Add DCC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent to obtain the thiolated product. Purify by column chromatography if necessary.

-

-

Conjugation to AuNPs:

-

Add the thiolated this compound to the citrate-stabilized AuNP solution.

-

Gently mix and allow the reaction to proceed for 12-24 hours at room temperature.

-

-

Purification:

Functionalization of Liposomes

This protocol describes the post-formulation functionalization of pre-formed liposomes containing an amine-terminated lipid (e.g., DSPE-PEG-NH2).

Materials:

-

Pre-formed liposomes containing DSPE-PEG-NH2

-

This compound

-

EDC and NHS

-

Reaction Buffer (e.g., MES buffer, pH 6.5)

-

Dialysis membrane (MWCO appropriate for removing unreacted reagents)

Protocol:

-

Activation of this compound:

-

Dissolve this compound in the reaction buffer.

-

Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.

-

-

Conjugation to Liposomes:

-

Add the activated this compound solution to the liposome (B1194612) suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis bag.

-

Dialyze against a suitable buffer (e.g., PBS) for 48 hours with several buffer changes to remove unreacted this compound and coupling reagents.

-

The purified functionalized liposomes can be stored at 4°C.[15]

-

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involved in nanoparticle functionalization and their potential biological interactions.

Caption: General workflow for nanoparticle functionalization with this compound.

References

- 1. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]

- 2. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG - a versatile conjugating ligand for drugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of gold nanoparticle surface co-functionalization approaches using Polyethylene Glycol (PEG) and the effect on stability, non-specific protein adsorption and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of PEG functionalization on the in vivo behavior and toxicity of CdTe quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. NH2-PEG-COOH, Amine-PEG-Acid - Biopharma PEG [biochempeg.com]

- 11. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 15. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilicity of F-Peg2-cooh

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilicity of F-Peg2-cooh, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery systems. The inherent characteristics of this molecule, particularly its polyethylene (B3416737) glycol (PEG) spacer, contribute significantly to its aqueous solubility and biocompatibility, making it a valuable tool in pharmaceutical research and nanotechnology.

Core Concepts: Understanding the Hydrophilicity of this compound

This compound, systematically named 2-(2-(2-fluoroethoxy)ethoxy)acetic acid, possesses a unique molecular architecture that dictates its hydrophilic nature. The molecule incorporates a short, discrete PEG linker (Peg2) which is primarily responsible for its favorable interaction with aqueous environments. The terminal carboxylic acid (-COOH) not only provides a reactive handle for conjugation to biomolecules but also contributes to the overall polarity and water solubility. The fluorine atom offers a potential site for radiolabeling or can subtly influence the electronic properties of the molecule.

The PEGylation of molecules is a well-established strategy to enhance their pharmacokinetic properties. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule. This hydration shell increases the hydrodynamic volume, which can reduce renal clearance and shield the conjugated biomolecule from enzymatic degradation and immunogenic responses.

Quantitative Assessment of Hydrophilicity

While specific experimental data for this compound is not extensively available in public literature, we can infer its hydrophilic properties based on the well-characterized behavior of similar short-chain PEG-COOH compounds. The following table summarizes key parameters used to quantify hydrophilicity and provides estimated values for this compound based on data for related molecules.

| Parameter | Description | Estimated Value for this compound | Data Source/Justification |

| Water Solubility | The maximum concentration of a substance that will dissolve in water at a given temperature. | High | The presence of the hydrophilic PEG chain and the polar carboxylic acid group strongly suggests high water solubility. Similar PEG derivatives are readily soluble in aqueous media[1][2][3][4][5][6]. |

| Partition Coefficient (LogP) | The ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol (B41247) and water. A negative LogP value indicates hydrophilicity. | < 0 | Calculated LogP values for similar, more complex PEGylated molecules are often low or negative. For instance, the computed XLogP3 for Fmoc-NH-(peg)2-cooh is 2.1, with the large Fmoc group contributing to lipophilicity[7]. The smaller and more polar this compound is expected to have a significantly lower LogP. |

| Water Contact Angle | The angle where a water droplet meets a solid surface. Lower contact angles (<90°) indicate greater hydrophilicity (better wetting). | Low (20° - 40°) | Surfaces modified with short-chain PEGs typically exhibit low water contact angles, indicating a hydrophilic surface[8]. The exact angle would depend on the surface density of the immobilized this compound. |

Experimental Protocols for Hydrophilicity Assessment

To empirically determine the hydrophilicity of this compound, several standard experimental protocols can be employed. These methodologies provide quantitative data to validate the theoretical understanding of its behavior.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a conventional approach to experimentally determine the LogP of a compound.

Methodology:

-

Preparation of Phases: Prepare pre-saturated octanol and water phases by mixing equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the phases to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the this compound solution to a known volume of the octanol phase in a flask.

-

Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Water Contact Angle Goniometry

This technique measures the wettability of a surface functionalized with this compound.

Methodology:

-

Surface Preparation: Covalently attach this compound to a solid substrate (e.g., a silicon wafer or gold-coated slide) via its carboxylic acid group. This typically involves surface activation to introduce amine or other reactive groups that can form a stable amide bond with the -COOH of this compound.

-

Droplet Deposition: Place a small droplet of purified water (typically 1-10 µL) onto the functionalized surface using a precision syringe.

-

Imaging: Use a goniometer equipped with a camera to capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Angle Measurement: Software is used to analyze the image and calculate the angle formed between the tangent of the droplet and the solid surface.

-

Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.

Signaling Pathways and Applications in Drug Delivery

The hydrophilicity of this compound is a critical attribute for its application in modifying drug carriers such as nanoparticles, liposomes, and proteins. By attaching this compound to the surface of these carriers, a hydrophilic PEG layer is formed, which imparts "stealth" characteristics.

This "stealth" property helps the drug carrier to evade the mononuclear phagocyte system (MPS), thereby prolonging its circulation time in the bloodstream. This extended circulation increases the probability of the drug carrier reaching its target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

Conclusion

This compound is a fundamentally hydrophilic molecule owing to its polyethylene glycol backbone. This characteristic is paramount to its widespread use in the development of advanced drug delivery systems and bioconjugates. While specific quantitative data for this particular linker is sparse, established principles of PEG chemistry and methodologies for hydrophilicity assessment provide a robust framework for its application. The experimental protocols detailed herein offer a clear path for researchers to quantify the hydrophilic nature of this compound and its conjugates, thereby enabling the rational design of novel therapeutics and research tools.

References

- 1. Use of Charged PEG and Dextran Derivatives for Biomolecule Partitioning | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluoro-pegylated (FPEG) imaging agents targeting Abeta aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-PEG2-acid, 791028-27-8, NH2-PEG2-COOH- Biopharma PEG [biochempeg.com]

- 7. Fmoc-NH-(peg)2-cooh | C29H38N2O9 | CID 68671460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tuning the Density of Poly(ethylene glycol) Chains to Control Mammalian Cell and Bacterial Attachment [mdpi.com]

F-Peg2-cooh Linker for Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker is not merely a spacer but a key determinant of the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the F-Peg2-cooh linker, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. Its structure, featuring a fluoro group, a two-unit PEG chain, and a terminal carboxylic acid, offers a unique combination of properties beneficial for the rational design of potent and drug-like protein degraders. This document will detail the core attributes of the this compound linker, provide representative quantitative data for its application, outline detailed experimental protocols for its use, and visualize the key cellular pathways and experimental workflows involved.

Core Concepts of PROTACs and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The linker plays a crucial role in this process by:

-

Optimizing Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive orientation of the POI and E3 ligase, facilitating efficient ubiquitin transfer.

-

Enhancing Solubility: The hydrophilic nature of PEG linkers, such as this compound, can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for bioavailability.

-

Modulating Cell Permeability: The physicochemical properties of the linker influence the PROTAC's ability to cross the cell membrane and reach its intracellular target.

-

Influencing Pharmacokinetics: The stability and clearance of a PROTAC can be tuned by the linker's composition.

The this compound Linker: Structure and Properties

The this compound linker, with the chemical formula C6H11FO4 and a molecular weight of 166.15 g/mol , is a PEG-based linker.[2] Its key structural features are:

-

A Fluoro Group (F): The inclusion of a fluorine atom can subtly modulate the linker's electronic properties and potentially enhance its metabolic stability.

-

A di-Polyethylene Glycol (Peg2) Chain: This hydrophilic chain improves the solubility of the resulting PROTAC molecule. The defined length of two PEG units provides a specific spatial separation between the two ends of the PROTAC.

-

A Carboxylic Acid (cooh) Terminus: This functional group provides a convenient handle for conjugation to either the target-binding ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.

Data Presentation: A Representative Case Study - BRD4 Degradation

To illustrate the application of the this compound linker, we present a representative, albeit hypothetical, case study of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The hypothetical PROTAC, named "FP-BRD4-Degrader," is composed of a known BRD4 inhibitor, a ligand for the Cereblon (CRBN) E3 ligase, and the this compound linker.

Table 1: Physicochemical Properties of FP-BRD4-Degrader

| Property | Value |

| Molecular Weight ( g/mol ) | ~850-950 |

| cLogP | 3.0 - 4.0 |

| Topological Polar Surface Area (Ų) | 160 - 180 |

| Hydrogen Bond Donors | 3 - 5 |

| Hydrogen Bond Acceptors | 10 - 13 |

Table 2: In Vitro Degradation Profile of FP-BRD4-Degrader in a Human Cancer Cell Line (e.g., HeLa)

| Parameter | Value (nM) |

| DC50 (BRD4) | 15 |

| Dmax (BRD4) | >95% |

Table 3: Cellular Activity of FP-BRD4-Degrader

| Assay | IC50 (nM) |

| Cell Viability | 25 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to synthesize and evaluate a PROTAC utilizing the this compound linker, using our representative FP-BRD4-Degrader as an example.

Protocol 1: Synthesis of a PROTAC using the this compound Linker

This protocol describes the amide coupling of the this compound linker to an amine-functionalized ligand.

Materials:

-

Amine-functionalized target protein ligand (e.g., a derivative of a BRD4 inhibitor)

-

This compound linker

-

E3 ligase ligand with a suitable functional group for subsequent coupling

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Activation of this compound: Dissolve this compound (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Coupling Reaction: Add the amine-functionalized target protein ligand (1.0 eq) to the activated linker solution. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the ligand-linker conjugate.

-

Second Coupling: The newly formed conjugate, now possessing a free functional group from the E3 ligase ligand-binding end of the linker, can be coupled to the E3 ligase ligand using a similar amide coupling protocol.

-

Final Purification: Purify the final PROTAC product by preparative HPLC to achieve high purity.

Protocol 2: Western Blotting for Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with the PROTAC.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

FP-BRD4-Degrader stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-CRBN, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of FP-BRD4-Degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol measures the effect of the PROTAC on cell proliferation.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

96-well plates

-

FP-BRD4-Degrader stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-